molecular formula C17H25N3 B3976753 (1H-imidazol-2-ylmethyl)methyl(4-methyl-1-phenylpentyl)amine

(1H-imidazol-2-ylmethyl)methyl(4-methyl-1-phenylpentyl)amine

Cat. No. B3976753
M. Wt: 271.4 g/mol
InChI Key: BLUSQWJOYYTOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-imidazol-2-ylmethyl)methyl(4-methyl-1-phenylpentyl)amine, also known as JM-1232(-), is a compound with potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (1H-imidazol-2-ylmethyl)methyl(4-methyl-1-phenylpentyl)amine(-) is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects
(1H-imidazol-2-ylmethyl)methyl(4-methyl-1-phenylpentyl)amine(-) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (1H-imidazol-2-ylmethyl)methyl(4-methyl-1-phenylpentyl)amine(-) in lab experiments is its potential therapeutic applications. However, one limitation is the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for research on (1H-imidazol-2-ylmethyl)methyl(4-methyl-1-phenylpentyl)amine(-). One direction is to further explore its potential therapeutic applications in various diseases. Another direction is to better understand its mechanism of action. Additionally, research could be done to optimize the synthesis method of (1H-imidazol-2-ylmethyl)methyl(4-methyl-1-phenylpentyl)amine(-) for improved efficiency and yield.
In conclusion, (1H-imidazol-2-ylmethyl)methyl(4-methyl-1-phenylpentyl)amine(-) is a compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential and optimize its use in various diseases.

Scientific Research Applications

(1H-imidazol-2-ylmethyl)methyl(4-methyl-1-phenylpentyl)amine(-) has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N,4-dimethyl-1-phenylpentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-14(2)9-10-16(15-7-5-4-6-8-15)20(3)13-17-18-11-12-19-17/h4-8,11-12,14,16H,9-10,13H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUSQWJOYYTOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=CC=C1)N(C)CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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